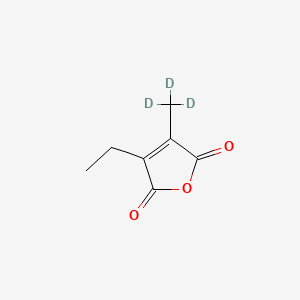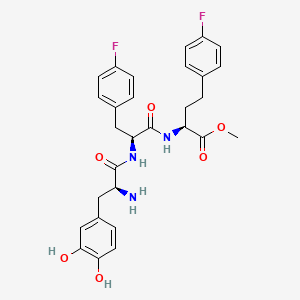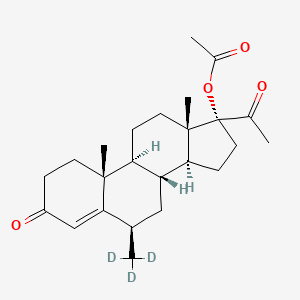
2-Ethyl-3-methylmaleic Anhydride-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterated derivative of 2-Ethyl-3-methylmaleic Anhydride. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C7H5D3O3 and a molecular weight of 143.16 .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Ethyl-3-methylmaleic Anhydride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and purity.
Analyse Chemischer Reaktionen
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylmaleic Anhydride-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in elucidating metabolic pathways and understanding the effects of deuterium incorporation on biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
2-Ethyl-3-methylmaleic Anhydride: The non-deuterated version, which lacks the isotopic labeling.
2-Ethyl-2-phenylmalonamide: Another compound used in metabolic studies, but with a different molecular structure and properties.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in research applications, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
InChI-Schlüssel |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC |
Kanonische SMILES |
CCC1=C(C(=O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)

